molecular formula C21H22NP B8223141 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine CAS No. 53881-33-7

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine

Cat. No.: B8223141
CAS No.: 53881-33-7
M. Wt: 319.4 g/mol
InChI Key: POILNYUNIDNVDD-UHFFFAOYSA-N
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Description

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine is an organophosphorus compound that features a phosphine group attached to a phenyl ring, which is further connected to a dimethylmethanamine moiety

Preparation Methods

The synthesis of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine typically involves the reaction of 2-bromophenylphosphine with N,N-dimethylmethanamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Coordination: As a ligand, it can coordinate with transition metals to form complexes. These complexes can be synthesized under mild conditions using metal precursors such as palladium chloride or platinum chloride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while coordination with metals forms metal-phosphine complexes.

Scientific Research Applications

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine has several scientific research applications:

    Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their structural and electronic properties.

    Catalysis: Metal complexes of this compound are investigated for their catalytic activity in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Medicinal Chemistry: The compound and its metal complexes are explored for potential therapeutic applications, such as anticancer agents, due to their ability to interact with biological molecules.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine primarily involves its role as a ligand in metal complexes. The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed. For example, in hydrogenation reactions, the metal-phosphine complex activates hydrogen molecules, enabling their addition to unsaturated substrates.

Comparison with Similar Compounds

1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:

    1,2-Bis(diphenylphosphino)benzene: This compound also features diphenylphosphine groups attached to a benzene ring but lacks the dimethylmethanamine moiety. It is commonly used as a bidentate ligand in coordination chemistry.

    1,2-Bis(diphenylphosphino)ethane: Similar to the above compound but with an ethane backbone, it is another widely used bidentate ligand.

    1,2,3-Triazole based bisphosphine ligands: These ligands contain triazole rings and diphenylphosphine groups, offering versatile coordination modes and applications in catalysis.

The uniqueness of this compound lies in its combination of a phosphine group with a dimethylmethanamine moiety, which provides distinct electronic and steric properties that can influence its coordination behavior and catalytic activity.

Properties

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NP/c1-22(2)17-18-11-9-10-16-21(18)23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POILNYUNIDNVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53881-33-7
Record name 53881-33-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 15.0 ml portion of N,N-dimethylbenzenemethanamine and 300 ml of ether were mixed under a nitrogen atmosphere. A 58 ml portion of 2.6M butyl lithium in hexane was added and this mixture was stirred, under nitrogen for 30 hours. A mixture of 27.0 ml of diphenylphosphine chloride in 60 ml of ether was added dropwise and the mixture was stirred overnight. Water was added, the organic layer was separated and extracted twice with dilute hydrochloric acid. The combined acid extracts were basified with 10% sodium hydroxide, then extracted twice with ether. The ether extracts were combined, dried and evaporated, giving 15.9 of 2-(diphenylphosphino)-N,N-dimethylbenzenemethanamine as an oil.
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